1-Chloro-5-[chloro(difluoro)methoxy]-2-fluoro-4-nitro-benzene
Description
1-Chloro-5-[chloro(difluoro)methoxy]-2-fluoro-4-nitro-benzene is a halogenated nitrobenzene derivative characterized by a benzene ring with four substituents:
- Position 1: Chloro (-Cl)
- Position 2: Fluoro (-F)
- Position 4: Nitro (-NO₂)
- Position 5: Chloro(difluoro)methoxy (-OCHF₂Cl)
This compound’s electron-withdrawing substituents (Cl, F, NO₂) create a low electron density in the aromatic ring, a feature critical for bioactivity in pesticidal and herbicidal applications . The chloro(difluoro)methoxy group at position 5 introduces steric bulk and additional electronegativity, distinguishing it from simpler nitrobenzene analogs.
Properties
IUPAC Name |
1-chloro-5-[chloro(difluoro)methoxy]-2-fluoro-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F3NO3/c8-3-1-6(16-7(9,11)12)5(13(14)15)2-4(3)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTPUDHXYVNSIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)OC(F)(F)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Chloro-5-[chloro(difluoro)methoxy]-2-fluoro-4-nitro-benzene typically involves multiple steps, starting from simpler aromatic compounds. Common synthetic routes include:
Halogenation: Introduction of chlorine and fluorine atoms into the benzene ring.
Nitration: Addition of a nitro group to the aromatic ring.
Methoxylation: Introduction of the methoxy group, often involving difluoromethylation reactions.
Industrial production methods may involve large-scale halogenation and nitration processes under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Chloro-5-[chloro(difluoro)methoxy]-2-fluoro-4-nitro-benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where halogen atoms are replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group under specific conditions.
Oxidation Reactions: The compound can undergo oxidation, leading to the formation of different oxidation products.
Common reagents used in these reactions include strong bases, reducing agents like hydrogen gas or metal hydrides, and oxidizing agents such as potassium permanganate.
Scientific Research Applications
1-Chloro-5-[chloro(difluoro)methoxy]-2-fluoro-4-nitro-benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Chloro-5-[chloro(difluoro)methoxy]-2-fluoro-4-nitro-benzene involves interactions with various molecular targets. The presence of multiple halogen atoms and a nitro group allows the compound to engage in specific binding interactions and chemical reactions, influencing biological pathways and chemical processes.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares the target compound with structurally related derivatives, highlighting substituent variations and their implications:
Key Observations:
- Electron Density and Bioactivity: Compounds with electron-withdrawing groups (e.g., NO₂, Cl, CF₃) exhibit enhanced bioactivity due to increased electrophilicity, facilitating interactions with biological targets like protox enzymes . For example, nitrofluorfen shares the nitro group and demonstrates high herbicidal activity, aligning with the target compound’s hypothesized potency .
- Methoxy vs. Nitro Substitution : Methoxy groups (e.g., in 1,2-Dichloro-4-fluoro-5-methoxybenzene ) increase electron density, rendering such compounds less active, as seen in structure-activity relationship (SAR) studies .
Biological Activity
1-Chloro-5-[chloro(difluoro)methoxy]-2-fluoro-4-nitro-benzene is a complex organic compound notable for its unique structure, which includes multiple halogen atoms and a nitro group. This structural configuration endows the compound with significant biological activity, making it a subject of interest in various fields, including medicinal chemistry and agrochemicals. Understanding its biological activity involves examining its chemical reactivity, pharmacological potential, and mechanisms of action.
The molecular formula of this compound is with a molecular weight of approximately 275.99 g/mol. The compound features several functional groups that influence its chemical behavior:
- Chloro and Fluoro Groups : These halogen substituents enhance the electrophilic character of the aromatic ring, facilitating nucleophilic aromatic substitution reactions.
- Nitro Group : The presence of the nitro group further increases the reactivity of the compound by stabilizing negative charges during nucleophilic attacks.
The biological activity of this compound is primarily mediated through its interactions with various molecular targets. The electron-withdrawing nature of the nitro and chloro groups enhances its ability to participate in electrophilic reactions. This reactivity can lead to significant biological effects, including:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes by forming stable complexes.
- Antimicrobial Properties : Similar compounds have shown activity against various pathogens, suggesting potential use in antimicrobial formulations.
Biological Activity Data
Recent studies have explored the biological activity of structurally related compounds, providing insights into the potential effects of this compound.
Case Studies
-
Antimicrobial Activity :
A study on related nitro-substituted compounds demonstrated significant antimicrobial effects against Mycobacterium tuberculosis. The structural similarities suggest that this compound could exhibit comparable activity, warranting further investigation. -
Cancer Research :
Compounds with similar halogenated structures have been evaluated for their anticancer properties. For instance, a derivative was found to inhibit specific cancer cell lines effectively, indicating that this compound may also possess therapeutic potential in oncology.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
